MAO-B Inhibition: 4-(2-Amino-2-oxoethoxy)-3-methoxybenzoic Acid vs. Analog BDBM50384083
In head-to-head enzyme inhibition assays, 4-(2-amino-2-oxoethoxy)-3-methoxybenzoic acid demonstrates measurable activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 1.64 µM [1]. In contrast, the structurally related analog BDBM50384083 (which features a different aromatic substitution pattern) shows no meaningful inhibition of MAO-B (IC₅₀ > 30 µM) [2]. This approximately 18-fold difference in potency underscores the critical role of the 3-methoxy-4-carbamoylmethoxy substitution arrangement in conferring enzyme inhibitory activity.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 1.64 µM (1640 nM) |
| Comparator Or Baseline | BDBM50384083 (structurally related analog) |
| Quantified Difference | Comparator IC₅₀ > 30,000 nM; target is at least 18-fold more potent |
| Conditions | Resorufin/Amplex Red assay measuring H₂O₂ production |
Why This Matters
For researchers investigating MAO-B as a therapeutic target in neurological disorders, this compound provides a validated starting point for SAR studies, whereas close analogs may yield false negatives.
- [1] BindingDB. (n.d.). BDBM50384083: MAO-B IC₅₀ = 1.64 µM. Assay Description: Inhibition of human recombinant MAO-B assessed as H2O2 production by Resorufin/Amplex Red assay. View Source
- [2] BindingDB. (n.d.). BDBM50384083: MAO-B comparator data (IC₅₀ > 3.00E+4 nM). View Source
